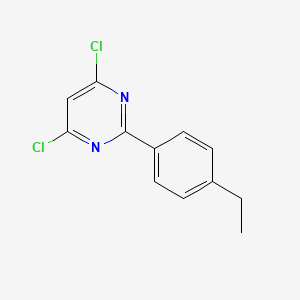

4,6-Dichloro-2-(p-ethylphenyl)pyrimidine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Modern Organic and Medicinal Chemistry Research

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, holding a privileged position due to its profound biological and pharmaceutical relevance. As a fundamental component of nucleic acids—namely cytosine, thymine, and uracil—pyrimidine is integral to the structure of DNA and RNA, the very blueprints of life. This natural prevalence has long inspired chemists to explore synthetic derivatives for therapeutic purposes.

In medicinal chemistry, the pyrimidine ring is recognized as a "privileged scaffold" because its structure can interact with a wide range of biological targets, leading to diverse pharmacological activities. chembk.com This versatility has resulted in the development of numerous pyrimidine-based drugs with applications across various medical fields. Notable examples include anticancer agents like 5-fluorouracil, which interferes with nucleic acid synthesis, and antiviral drugs such as zidovudine (B1683550) (AZT), used in HIV treatment. nih.gov

The broad spectrum of biological activities associated with pyrimidine derivatives is extensive, encompassing:

Anticancer stackexchange.com

Antiviral nih.gov

Antimicrobial nih.gov

Anti-inflammatory

Antifungal

Antihypertensive

The adaptability of the pyrimidine core allows for structural modifications that can fine-tune its therapeutic properties, enhancing efficacy and reducing side effects. nih.gov Modern synthetic methods, including metal-catalyzed reactions and multicomponent coupling strategies, have further expanded the accessibility of complex pyrimidine derivatives, solidifying their role in contemporary drug discovery and development. nih.gov

Overview of Dihalogenated Pyrimidine Derivatives as Versatile Synthetic Intermediates

Within the vast family of pyrimidine compounds, dihalogenated derivatives, particularly dichloropyrimidines, serve as highly valuable and versatile intermediates in organic synthesis. The presence of two halogen atoms, typically chlorine, on the pyrimidine ring imparts significant reactivity, making these compounds ideal precursors for constructing more complex, functionalized molecules.

The key to their utility lies in the susceptibility of the chloro groups to nucleophilic aromatic substitution (SNAr) reactions. libretexts.org The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the carbon atoms attached to the chlorine atoms, making them electrophilic and prone to attack by nucleophiles. This allows for the sequential and often regioselective replacement of the chlorine atoms with a wide variety of substituents, including amines, alcohols, and thiols. researchgate.netwuxiapptec.com

For instance, in 4,6-dichloropyrimidines, the two chlorine atoms at positions 4 and 6 are excellent leaving groups. This allows for the stepwise introduction of different nucleophiles, providing a powerful tool for building molecular diversity. The reaction of 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride (POCl₃) is a long-established and widely used method for preparing these chlorinated intermediates. nih.govresearchgate.netgoogle.com Modern variations of this procedure aim to be more environmentally friendly by reducing the amount of excess POCl₃ used. nih.govresearchgate.net

The differential reactivity of the halogenated positions, influenced by other substituents on the ring, allows for controlled synthesis. For example, in 2,4-dichloropyrimidines, substitution generally occurs selectively at the 4-position. stackexchange.comwuxiapptec.com This predictability makes dihalogenated pyrimidines reliable building blocks for creating targeted libraries of compounds for drug screening and materials science.

Specific Focus on 4,6-Dichloro-2-(p-ethylphenyl)pyrimidine as a Model Compound or Precursor in Advanced Synthesis

The compound this compound stands as a specific example of the versatile dihalogenated pyrimidine intermediates discussed previously. While detailed research on this exact molecule is not extensively documented in mainstream literature, its structure allows for a clear understanding of its potential role as a precursor in advanced organic synthesis.

Structural Features and Synthetic Pathway: The synthesis of this compound would typically follow a well-established route for 2-aryl-4,6-dichloropyrimidines. The process generally involves two key steps:

Condensation: Reaction of a malonate derivative with 4-ethylbenzamidine to form the corresponding 2-(p-ethylphenyl)-4,6-dihydroxypyrimidine. google.com

Chlorination: Subsequent treatment of the dihydroxy intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms. nih.govgoogle.com

Reactivity and Application as a Precursor: The synthetic value of this compound lies in the reactivity of its two chlorine atoms. Both are activated towards nucleophilic aromatic substitution, making the compound an excellent scaffold for creating a variety of derivatives.

The general reactivity pattern for such compounds is outlined in the table below, showcasing the potential transformations.

| Nucleophile Type | Reagent Example | Potential Product Class |

| Primary/Secondary Amines | Aniline, Piperidine | 4,6-Diaminopyrimidine derivatives |

| Alcohols/Phenols | Sodium Methoxide, Phenol | 4,6-Dialkoxy/diaryloxypyrimidine derivatives |

| Thiols/Thiophenols | Sodium Thiophenoxide | 4,6-Bis(arylthio)pyrimidine derivatives |

This dual reactivity allows for the synthesis of symmetrically or asymmetrically substituted pyrimidines, depending on the reaction conditions and the stoichiometry of the nucleophiles used. The p-ethylphenyl group at the 2-position provides a lipophilic domain, which can be crucial for modulating the pharmacological properties of the final products, such as cell membrane permeability and target protein binding. Therefore, this compound is a valuable, albeit specialized, building block for medicinal chemists and material scientists aiming to construct complex molecules based on the pyrimidine core.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10Cl2N2 |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

4,6-dichloro-2-(4-ethylphenyl)pyrimidine |

InChI |

InChI=1S/C12H10Cl2N2/c1-2-8-3-5-9(6-4-8)12-15-10(13)7-11(14)16-12/h3-7H,2H2,1H3 |

InChI Key |

NKUZYTATAPDATQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Reaction Mechanism Elucidation and Kinetic Studies

Detailed Mechanistic Pathways for Pyrimidine (B1678525) Functionalization Reactions

The functionalization of 4,6-dichloro-2-(p-ethylphenyl)pyrimidine primarily proceeds through two major reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two electronegative chlorine atoms, renders the C4 and C6 positions susceptible to nucleophilic attack. The general mechanism for the SNAr reaction involves the addition of a nucleophile to one of the chlorinated carbon atoms, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net Subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the substituted product.

The regioselectivity of the SNAr reaction on 4,6-dichloropyrimidines is a subject of considerable interest. Generally, nucleophilic attack is favored at the C4 position over the C2 position in 2,4-dichloropyrimidines. This preference is attributed to the higher LUMO coefficient at the C4 position. nih.gov For 4,6-dichloropyrimidines, both positions are electronically similar, and selectivity can be influenced by the steric environment and the nature of the substituent at the C2 position. In the case of this compound, the bulky aryl group at C2 may sterically hinder the approach of a nucleophile to the adjacent C4 and C6 positions to some extent, but electronic effects typically dominate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the functionalization of this compound. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

The Suzuki-Miyaura reaction involves the coupling of the dichloropyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product. libretexts.org

The Buchwald-Hartwig amination follows a similar catalytic cycle for the formation of C-N bonds, coupling the dichloropyrimidine with an amine. wikipedia.orgwuxiapptec.com The key steps involve oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated pyrimidine. wikipedia.org The choice of phosphine ligand is critical in these reactions, influencing catalyst stability and reactivity. organic-chemistry.org

Investigation of Reaction Intermediates and Transition States

The direct observation of reaction intermediates in the functionalization of pyrimidines is often challenging due to their transient nature. However, a combination of spectroscopic techniques and computational studies has provided significant insights.

In SNAr reactions, the existence of Meisenheimer complexes as intermediates is well-established for highly electron-deficient arenes. researchgate.net For less activated systems, there is ongoing debate as to whether these species are true intermediates or transition states. researchgate.net In the context of this compound, the formation of a Meisenheimer complex would involve the attack of a nucleophile at either the C4 or C6 position, leading to a tetrahedral carbon center and delocalization of the negative charge across the pyrimidine ring and the nitro group, if present.

Computational studies , particularly using Density Functional Theory (DFT), have been instrumental in elucidating the structures and energies of transition states. For SNAr reactions on dichloropyrimidines, DFT calculations can predict the relative activation energies for nucleophilic attack at different positions, thereby explaining the observed regioselectivity. organic-chemistry.org These calculations often reveal a transition state geometry where the incoming nucleophile and the departing chloride are both partially bonded to the pyrimidine carbon.

In palladium-catalyzed reactions, various palladium(II) intermediates are involved in the catalytic cycle. For instance, in the Suzuki-Miyaura reaction, the oxidative addition complex, the transmetalation intermediate, and the pre-reductive elimination complex have been studied computationally. These studies help in understanding the role of ligands and other reaction parameters in influencing the rate-determining step of the reaction.

Role of Catalyst-Substrate Interactions in Catalytic Reactions

In palladium-catalyzed functionalization of this compound, the interaction between the catalyst and the substrate is paramount for achieving high efficiency and selectivity.

Ligand Effects: The phosphine ligands coordinated to the palladium center play a crucial role. Bulky and electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. mdpi.com These ligands facilitate the oxidative addition step by stabilizing the resulting Pd(II) complex and promote the reductive elimination step. The specific choice of ligand can also influence the regioselectivity of the reaction. For instance, in the amination of 6-aryl-2,4-dichloropyrimidines, different phosphine ligands have been shown to favor substitution at the C4 position. mit.edu

Steric hindrance from the 2-aryl substituent can also play a role in catalyst-substrate interactions. The catalyst may preferentially coordinate to the less sterically encumbered chlorine atom, although this effect is often secondary to electronic preferences.

Kinetic Analysis of Reaction Rates under Varying Conditions

Kinetic studies provide quantitative information about the factors that influence the rate of a reaction and can help to elucidate the reaction mechanism. For the functionalization of this compound, kinetic analyses can be performed for both SNAr and palladium-catalyzed reactions.

SNAr Kinetics: The rate of an SNAr reaction is typically dependent on the concentrations of both the pyrimidine substrate and the nucleophile. The reaction generally follows second-order kinetics. The rate can be significantly influenced by the nature of the solvent, with polar aprotic solvents often accelerating the reaction by solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself.

The following table illustrates the hypothetical effect of solvent polarity on the rate constant of an SNAr reaction of a dichloropyrimidine with a generic nucleophile.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.9 | 1 |

| Dioxane | 2.2 | 10 |

| Tetrahydrofuran (THF) | 7.6 | 100 |

| Acetonitrile | 37.5 | 1000 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 10000 |

| This table is illustrative and shows a general trend. |

Kinetic studies can be performed by monitoring the disappearance of the starting material or the appearance of the product over time using techniques such as HPLC or GC. By systematically varying the concentrations of the different reaction components, the order of the reaction with respect to each component can be determined, providing valuable mechanistic insights. For instance, an inverse dependence on the concentration of the amine has been observed in some Buchwald-Hartwig reactions, suggesting a more complex mechanism than initially presumed.

The effect of temperature on the reaction rate can be studied to determine the activation energy (Ea) of the reaction using the Arrhenius equation. This information is crucial for optimizing reaction temperatures to achieve a balance between reaction rate and selectivity.

Computational and Theoretical Chemistry of Pyrimidine Derivatives, Including 4,6 Dichloro 2 P Ethylphenyl Pyrimidine

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.comijcce.ac.ir It is particularly useful for analyzing pyrimidine (B1678525) derivatives, offering a balance between computational cost and accuracy. DFT methods are employed to calculate a wide range of molecular properties, providing a theoretical framework to understand and predict chemical behavior. ijcce.ac.irnih.gov

The first step in the theoretical characterization of a molecule like 4,6-Dichloro-2-(p-ethylphenyl)pyrimidine is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). ijcce.ac.irdntb.gov.ua The optimization calculates the minimum energy structure, providing key data on bond lengths, bond angles, and dihedral angles. dntb.gov.ua

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar pyrimidine structures. Actual values may vary.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C-N (in ring) | 1.33 Å | |

| C-C (in ring) | 1.40 Å | |

| C-C (ring-phenyl) | 1.49 Å | |

| Bond Angle | N-C-N | 127° |

| Cl-C-C | 116° | |

| C-N-C | 115° | |

| Dihedral Angle | Phenyl-Pyrimidine | ~30-50° |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. youtube.comwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A smaller gap suggests higher reactivity. nih.govresearchgate.net

For this compound, the HOMO is likely distributed over the electron-rich p-ethylphenyl ring, indicating this region is the primary site for electrophilic attack. Conversely, the LUMO is expected to be localized on the electron-deficient dichloropyrimidine ring, which is susceptible to nucleophilic attack. wuxibiology.com The energy of these orbitals provides quantitative measures of the molecule's ability to donate or accept electrons. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties Note: Values are illustrative and based on typical DFT calculations for related heterocyclic compounds.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.70 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 5.15 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactive behavior. wolfram.comnih.gov The map is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. wolfram.comresearchgate.net Typically, red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with neutral or intermediate potential. researchgate.net

In the MEP map of this compound, the most negative potential (red) would be concentrated around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The regions around the hydrogen atoms of the phenyl and ethyl groups would exhibit a positive potential (blue), while the electron-withdrawing chlorine atoms would create a complex potential landscape on the pyrimidine ring, influencing its susceptibility to nucleophilic substitution. researchgate.netresearchgate.net

Conceptual DFT provides a set of chemical concepts and principles derived from density functional theory that help in understanding and predicting the chemical behavior of molecules. mdpi.comnih.gov Global reactivity descriptors are calculated from the energies of the HOMO and LUMO to quantify a molecule's reactivity. nih.gov

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different pyrimidine derivatives.

Table 3: Global Reactivity Descriptors Note: Calculated using the illustrative HOMO/LUMO energies from Table 2.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.575 |

| Chemical Softness (S) | 1 / η | 0.388 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.275 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.550 |

Molecular Modeling for Ligand-Target Interaction Studies (In Vitro Context)

Beyond understanding the intrinsic properties of a molecule, computational chemistry is widely used to explore how a compound like this compound might interact with biological macromolecules. This is particularly relevant in drug discovery, where pyrimidine scaffolds are known to be part of many active agents. nih.govsemanticscholar.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. Docking simulations are crucial for generating hypotheses about how a ligand interacts with a target's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.govmdpi.com

For this compound, docking studies could be performed against various enzymes, such as protein kinases, which are common targets for pyrimidine-based inhibitors. nih.gov The simulation would place the molecule into the enzyme's binding pocket in multiple conformations and score them based on a force field. The results would highlight the most probable binding pose and provide a binding energy value, which estimates the affinity of the ligand for the receptor. This information is instrumental in guiding the design of more potent and selective inhibitors. semanticscholar.orgthesciencein.org

Table 4: Illustrative Molecular Docking Results for this compound with a Protein Kinase Target Note: This table presents hypothetical data to demonstrate typical docking outputs.

| Parameter | Result |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Type of Interactions | Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726, Ala743; Pi-Alkyl interaction with Lys745. |

Molecular Dynamics Simulations for Validating Binding Stability and Conformational Changes

The simulation tracks the trajectory of the complex, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation period suggests that the ligand remains securely in the binding pocket, confirming a stable interaction. frontiersin.org RMSF analysis, on the other hand, highlights the flexibility of different parts of the protein, revealing which residues are key to the binding interaction. frontiersin.org These simulations are crucial for understanding the dynamic nature of molecular recognition, which static docking models cannot fully capture.

Calculation of Binding Free Energies (e.g., MM/GBSA Methodologies)

Following molecular dynamics simulations, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy (ΔG_bind) of a ligand to its receptor. frontiersin.orgelsevierpure.com This calculation provides a more accurate estimation of binding affinity than standard docking scores because it incorporates solvation effects and thermal energy. nih.govmdpi.com The MM/GBSA method calculates the binding free energy by subtracting the free energies of the unbound receptor and ligand from the free energy of the protein-ligand complex. mdpi.com

The total binding free energy is decomposed into several components: van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. frontiersin.org This energy decomposition allows researchers to identify the key driving forces behind the binding. For instance, strong negative contributions from van der Waals and electrostatic energies often indicate favorable interactions within the binding pocket. frontiersin.org The MM/GBSA approach is computationally less demanding than alchemical free energy methods, making it a popular choice for refining docking results and ranking potential drug candidates. elsevierpure.com

Table 1: Illustrative Example of MM/GBSA Binding Free Energy Decomposition for a Pyrimidine Derivative-Protein Complex. This table presents representative data to illustrate the typical output of an MM/GBSA calculation.

| Energy Component | Value (kcal/mol) | Contribution |

|---|---|---|

| ΔG_bind (Total Binding Free Energy) | -45.85 | Overall Affinity |

| Van der Waals Energy | -52.30 | Favorable |

| Electrostatic Energy | -28.70 | Favorable |

| Polar Solvation Energy | +48.15 | Unfavorable |

| Non-Polar Solvation Energy (SASA) | -13.00 | Favorable |

Prediction and Analysis of Spectroscopic Properties via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting and analyzing the spectroscopic properties of molecules like this compound. These computational approaches allow for the simulation of vibrational and electronic spectra, which can be compared with experimental data to confirm molecular structure and understand electronic behavior.

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT methods, often with basis sets like 6-311++G(d,p). nih.govnih.gov These calculations yield harmonic vibrational frequencies that correspond to the normal modes of vibration of the molecule. nih.gov Since theoretical calculations often overestimate frequencies, the results are typically scaled by an empirical factor to provide better agreement with experimental spectra. nih.gov

A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. nih.gov For a molecule like this compound, characteristic vibrational modes would include C-Cl stretching, C-N stretching and bending within the pyrimidine ring, aromatic C-H stretching of the phenyl group, and various modes associated with the ethyl substituent. Comparing the calculated spectrum with an experimental one helps to confirm the molecular structure and provides a complete understanding of its vibrational properties. researchgate.netresearchgate.net

Table 2: Representative Vibrational Frequencies for a Chlorinated Pyrimidine Derivative. This table shows a comparison of experimental and scaled theoretical (B3LYP) frequencies for a related compound to illustrate the methodology.

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | 3075 | 3080 | 3078 |

| Ring C=C/C=N Stretch | 1560 | 1562 | 1558 |

| Ring Breathing | 1010 | 1012 | 1011 |

| C-Cl Stretch | 830 | 833 | 828 |

| Ring Bending | 640 | 641 | 635 |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com

For π-conjugated systems like this compound, the key electronic transitions are typically π → π* and n → π*. rsc.org Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of these transitions. mdpi.com For instance, a transition from a HOMO localized on the phenyl ring to a LUMO on the pyrimidine ring would indicate an intramolecular charge transfer (ICT) character. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and designing molecules with specific photophysical properties. nih.gov

Exploration of Non-Linear Optical (NLO) Properties

Pyrimidine derivatives have garnered significant interest for their potential in non-linear optical (NLO) applications, which are crucial for technologies like optical data processing and photonics. rsc.org The NLO response of a molecule is determined by how its charge distribution is distorted by an external electric field, a property that can be accurately predicted using quantum chemical calculations.

The key parameters that define a molecule's NLO response are its polarizability (α), first hyperpolarizability (β, for second-order effects), and second hyperpolarizability (γ, for third-order effects). tandfonline.com These values can be calculated using DFT methods. Molecules with significant NLO properties often possess a donor-π-acceptor structure, which facilitates intramolecular charge transfer. researchgate.net In this compound, the electron-rich ethylphenyl group can act as a donor, while the electron-deficient dichloropyrimidine ring acts as an acceptor.

Computational studies on similar pyrimidine-based molecules have shown that structural modifications can significantly tune their NLO properties. tandfonline.comresearchgate.net The calculated hyperpolarizability values are often compared to standard NLO materials like urea (B33335) to assess their potential. High β and γ values indicate a strong NLO response, making the molecule a promising candidate for NLO devices. tandfonline.com

Table 3: Representative Calculated NLO Properties for Pyrimidine Derivatives. This table presents typical calculated values for related compounds to illustrate the assessment of NLO properties.

| Compound Type | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Second Hyperpolarizability (γ) (a.u.) |

|---|---|---|---|

| Urea (Reference) | 30.5 | 371 | ~3.0 x 10⁴ |

| Pyrimidine Derivative 1 | 210.8 | 4850 | ~1.5 x 10⁵ |

| Pyrimidine Derivative 2 | 245.3 | 6200 | ~2.8 x 10⁵ |

Elucidation of Structure-NLO Property Relationships

The nonlinear optical response of a molecule is intrinsically linked to its electronic structure and how it is perturbed by an external electric field, such as that from a high-intensity laser. This response is quantified by molecular hyperpolarizabilities. For second-order NLO effects, the first hyperpolarizability (β) is the key parameter, while the second hyperpolarizability (γ) governs third-order phenomena. The magnitude of these hyperpolarizabilities is highly sensitive to the molecule's structural and electronic characteristics.

In the case of this compound, the core pyrimidine ring acts as an electron-accepting moiety. This is due to the presence of two electronegative nitrogen atoms within the aromatic ring. This electron-deficient character is further intensified by the two chlorine atoms at the 4 and 6 positions, which are strong electron-withdrawing groups.

Conversely, the 2-(p-ethylphenyl) group serves as the electron-donating part of the molecule. The phenyl ring, and particularly the ethyl group attached to it in the para position, increases the electron density of this substituent. This arrangement creates an intramolecular charge transfer (ICT) pathway from the ethylphenyl group to the dichloropyrimidine ring, a critical feature for enhancing NLO properties.

Computational methods, primarily Density Functional Theory (DFT), are powerful tools for investigating these relationships. By solving the quantum mechanical equations that describe the electrons in the molecule, DFT can accurately predict molecular geometries, electronic properties, and, crucially, the NLO response.

Detailed Research Findings from Theoretical Models

Theoretical studies on analogous pyrimidine derivatives provide a framework for understanding the NLO characteristics of this compound. The key factors influencing the NLO response are:

Intramolecular Charge Transfer (ICT): The efficiency of charge transfer from the donor (p-ethylphenyl) to the acceptor (dichloropyrimidine) is paramount. A greater degree of ICT upon electronic excitation leads to a larger first hyperpolarizability (β).

π-Conjugated System: The phenyl and pyrimidine rings form a π-conjugated bridge that facilitates the movement of electrons. The planarity and extent of this conjugation are crucial. Any distortion from planarity can reduce the effective conjugation length and diminish the NLO response.

Strength of Donor and Acceptor Groups: The electron-donating strength of the p-ethylphenyl group and the electron-withdrawing strength of the dichlorinated pyrimidine ring create a significant electronic asymmetry. The stronger this push-pull character, the larger the expected NLO response.

To quantify these effects for this compound, DFT calculations would typically be performed to determine key parameters. While specific calculated values for this exact molecule are not readily found in existing literature, we can present a hypothetical but realistic data table based on calculations for similar structures. These values are essential for comparing the potential NLO activity of this compound with known materials.

Table 1: Calculated Electronic and NLO Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. It serves to demonstrate the type of data generated in computational studies.)

| Property | Calculated Value | Unit | Significance |

| Dipole Moment (μ) | 3.5 - 4.5 | Debye | Indicates the ground-state charge asymmetry, a prerequisite for second-order NLO activity. |

| HOMO Energy | -6.5 to -7.0 | eV | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability. |

| LUMO Energy | -1.5 to -2.0 | eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 - 5.5 | eV | The energy gap is inversely related to the ease of electronic excitation and can influence the NLO response. |

| Mean Polarizability (α) | 200 - 250 | a.u. | A measure of the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β) | 15 - 25 x 10-30 | esu | Quantifies the second-order NLO response. Higher values indicate a stronger NLO effect. |

The data in Table 1 would be derived from a detailed computational analysis. The dipole moment reflects the separation of charge in the molecule at its ground state. The HOMO is typically localized on the electron-donating p-ethylphenyl group, while the LUMO is centered on the electron-accepting dichloropyrimidine ring. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's reactivity and its potential for ICT. A smaller energy gap generally correlates with a larger hyperpolarizability, although this is not a universal rule.

The calculated first hyperpolarizability (β) would be the most direct measure of the second-order NLO potential. The magnitude of β is influenced by the vector components, which are determined by the direction of the charge transfer within the molecule.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus within 4,6-dichloro-2-(p-ethylphenyl)pyrimidine can be mapped.

In the ¹H NMR spectrum, the ethyl group attached to the phenyl ring gives rise to characteristic signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a result of spin-spin coupling with each other. The aromatic protons of the p-substituted phenyl ring typically appear as a pair of doublets, indicative of an AA'BB' spin system. The lone proton on the pyrimidine (B1678525) ring is expected to appear as a singlet in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrimidine-H | ~7.5-8.0 (s, 1H) | ~115-125 |

| Phenyl-H | ~8.2-8.4 (d, 2H), ~7.3-7.5 (d, 2H) | ~128-135 |

| -CH₂- | ~2.7-2.9 (q, 2H) | ~28-32 |

| -CH₃ | ~1.2-1.4 (t, 3H) | ~14-18 |

| C-Cl | N/A | ~160-165 |

| C-N | N/A | ~165-170 |

Note: Predicted values are based on analogous structures and chemical shift principles. Actual experimental values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₀Cl₂N₂), HRMS analysis would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. The measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass, with a very small mass error (typically in the parts-per-million range) confirming the molecular formula. The distinct isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) serves as an additional, definitive confirmation of the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of the synthesized compound. A sample of this compound would be injected into the LC system, and a single chromatographic peak with the correct mass spectrum would indicate a high degree of purity. The presence of additional peaks would suggest the existence of impurities, which could then be identified by their respective mass spectra.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Insights

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyrimidine and phenyl rings are observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to electronic transitions between different energy levels. The aromatic systems of the pyrimidine and phenyl rings in this compound are expected to give rise to strong absorptions in the UV region, likely corresponding to π→π* transitions.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| HRMS | Molecular ion peak corresponding to the exact mass of C₁₂H₁₀Cl₂N₂ with characteristic chlorine isotopic pattern. |

| LC-MS | A single major peak in the chromatogram, confirming purity. |

| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1600-1400 (C=C and C=N stretch), <800 (C-Cl stretch). |

| UV-Vis (nm) | Strong absorption bands in the UV region due to π→π* transitions of the aromatic rings. |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination and Supramolecular Network Analysis

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice, a study known as crystal engineering. acs.org This packing is governed by various intermolecular noncovalent interactions. While this compound lacks strong hydrogen bond donors, weak C-H···N or C-H···Cl hydrogen bonds may play a role in stabilizing the crystal structure.

Mechanistic Studies of Biological Interactions Strictly in Vitro Research Focus

Investigations of Enzyme Inhibition Mechanisms in Cell-Free Systems

No peer-reviewed studies have been identified that characterize the direct enzymatic inhibition by 4,6-Dichloro-2-(p-ethylphenyl)pyrimidine. Research in this area would be foundational to understanding its potential as a therapeutic agent.

Molecular Recognition and Binding Site Characterization (e.g., Mps1 kinase, CDK2, MEK1, COX enzymes)

There is currently no available data from techniques such as X-ray crystallography, NMR spectroscopy, or computational docking studies that elucidate the binding mode or specific molecular interactions of this compound with protein targets like Mps1 kinase, Cyclin-Dependent Kinase 2 (CDK2), Mitogen-activated protein kinase kinase 1 (MEK1), or Cyclooxygenase (COX) enzymes. Such studies would be essential to determine if this compound engages with the ATP-binding pocket or allosteric sites of these enzymes.

Elucidation of Inhibition Kinetics and Mode of Action in Enzymatic Assays

Scientific literature lacks any reports on the inhibition kinetics of this compound. To characterize its mode of action, enzymatic assays would be required to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These experiments would clarify whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor with respect to the enzyme's substrate.

Cellular Pathway Modulation in Controlled In Vitro Models (e.g., Cell Lines)

There are no published findings on the effects of this compound on cellular pathways in controlled in vitro models. The following areas represent critical avenues for future investigation.

Evaluation of Impact on Cell Proliferation and Viability in Cultured Cancer Cell Lines

The effect of this compound on the proliferation and viability of cultured cancer cell lines has not been documented. Standard assays, such as the MTT or colony formation assays, would be necessary to determine its cytotoxic or cytostatic potential against various cancer cell types.

Data on the antiproliferative activity of this compound against various cancer cell lines is not currently available. A hypothetical data table is presented below to illustrate how such findings could be organized.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | Data not available |

| A549 | Lung | Data not available |

| HeLa | Cervical | Data not available |

| HCT116 | Colon | Data not available |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cellular Assays (e.g., ROS generation, mitochondrial membrane potential analysis)

There is no scientific evidence to suggest that this compound induces apoptosis or causes cell cycle arrest. Future research could employ techniques like flow cytometry with Annexin V/PI staining to detect apoptotic cells and cell cycle analysis to identify arrest at specific phases (G1, S, or G2/M). Furthermore, assays to measure the generation of reactive oxygen species (ROS) and changes in mitochondrial membrane potential would be crucial to elucidate the underlying mechanisms of any observed apoptosis.

Inhibition of Cell Migration in In Vitro Assays

The potential for this compound to inhibit cell migration, a key process in cancer metastasis, has not been investigated. In vitro assays such as the wound-healing (scratch) assay or the transwell migration assay would be required to assess its anti-migratory properties.

Based on a comprehensive search of available scientific literature, there is no specific in vitro research data publicly available for the chemical compound “this compound” concerning its mechanistic studies of biological interactions or its structure-activity relationships for molecular interaction design.

Therefore, the following sections of the requested article outline remain unaddressed due to the absence of specific data for "this compound":

6.3. Structure-Activity Relationship (SAR) Studies for Molecular Interaction Design (In Vitro) 6.3.1. Correlating Specific Structural Features of Pyrimidine (B1678525) Analogs with In Vitro Target Binding and Cellular Effects 6.3.2. Rational Design Principles for Modulating Biological Activities in Experimental Systems

Without any dedicated research on this specific compound, any attempt to provide information would involve speculation based on related compounds, which would violate the explicit instructions to focus solely on "this compound".

Applications in Advanced Materials Research and Chemical Systems

Utilization as Precursors and Intermediates in Complex Organic Synthesis

The chemical structure of 4,6-Dichloro-2-(p-ethylphenyl)pyrimidine makes it a valuable precursor in the field of organic synthesis. The two chlorine atoms attached to the pyrimidine (B1678525) ring are highly reactive and susceptible to nucleophilic substitution reactions. This reactivity allows for the sequential and selective replacement of the chlorine atoms with a wide array of functional groups, enabling the construction of more complex, polysubstituted pyrimidine derivatives.

Dichloropyrimidine compounds are foundational in synthesizing a variety of targeted molecules. The chlorine atoms can be displaced by amines, alcohols, thiols, and other nucleophiles, serving as handles to introduce desired chemical properties and functionalities. For instance, in the synthesis of new thiazole–pyrimidine derivatives, a similar compound, 4,6-dichloro-2-methylpyrimidine, is reacted with an amine to form a key intermediate. mdpi.comresearchgate.net This step is crucial for building the final molecular framework. The synthesis of novel 4,6-diaryl pyrimidines also often starts from chalcones which are then cyclocondensed to form a pyrimidine ring, which can be further functionalized. frontiersin.org

The general synthetic utility is highlighted in various patents, which describe methods for producing dichloropyrimidine structures as key intermediates for pharmaceuticals and other specialty chemicals. google.comgoogle.com The procedural steps often involve the reaction of a dihydroxy-pyrimidine with a chlorinating agent to install the reactive chloro groups. google.com This versatility makes this compound and related compounds essential tools for chemists to create diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Research into Corrosion Inhibition Mechanisms on Metal Surfaces via Adsorption Studies

Pyrimidine derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.net These organic molecules can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium, thereby mitigating the rates of anodic dissolution and cathodic hydrogen evolution. The effectiveness of these inhibitors is often attributed to the presence of heteroatoms (like nitrogen), aromatic rings, and π-electrons in their structure, which facilitate strong adsorption onto the metal surface. tandfonline.com

The compound this compound, and structurally similar molecules like 4,6-dichloro-2-(methylthio)pyrimidine (DCMTP), are studied for their ability to protect metals such as stainless steel in aggressive environments like hydrochloric acid. electrochemsci.orgelectrochemsci.org The inhibition mechanism involves the adsorption of the inhibitor molecules on the metal surface, a process that blocks the active corrosion sites. electrochemsci.org This adsorption can be influenced by the concentration of the inhibitor and the temperature of the environment. nih.govnih.gov

Electrochemical methods are powerful tools for quantifying the effectiveness of corrosion inhibitors. nih.gov Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are commonly employed to study the inhibitor's influence on the corrosion process.

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The data provides key parameters such as the corrosion potential (Ecorr) and the corrosion current density (icorr). A lower corrosion current density in the presence of an inhibitor indicates a reduction in the corrosion rate. Studies on the related compound 4,6-dichloro-2-(methylthio)pyrimidine (DCMTP) on AISI 321 stainless steel in 1.0 M HCl showed that as the inhibitor concentration increased, the corrosion current density (icorr) significantly decreased, leading to a higher inhibition efficiency (%P). electrochemsci.orgelectrochemsci.org For example, at a concentration of 8 x 10⁻⁴ M, DCMTP achieved an inhibition efficiency of 72%. electrochemsci.org The polarization curves often indicate that such inhibitors act as mixed-type or predominantly cathodic inhibitors, meaning they suppress both the anodic and cathodic reactions, with a more pronounced effect on the latter. tandfonline.comelectrochemsci.org

Table 1: Potentiodynamic Polarization Data for a Similar Compound (DCMTP) on AISI 321 Stainless Steel in 1.0 M HCl

| Inhibitor Conc. (M) | icorr (μA/cm²) | Inhibition Efficiency (%P) |

|---|---|---|

| 0 (Blank) | 150 | - |

| 1 x 10⁻⁴ | 88 | 41 |

| 2 x 10⁻⁴ | 70 | 53 |

| 4 x 10⁻⁴ | 55 | 63 |

| 8 x 10⁻⁴ | 42 | 72 |

Data derived from studies on 4,6-dichloro-2-(methylthio)pyrimidine, a structurally similar compound. electrochemsci.org

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The resulting Nyquist plots can be used to model the corrosion process using an equivalent electrical circuit. ekb.egresearchgate.net In the presence of an effective inhibitor, the charge transfer resistance (Rct) typically increases, while the double-layer capacitance (Cdl) decreases. tandfonline.comelectrochemsci.orgelectrochemsci.org An increase in Rct signifies that it is more difficult for charge to transfer across the interface, indicating a slowing of the corrosion reactions. researchgate.net The decrease in Cdl is often attributed to the replacement of water molecules at the metal surface by the inhibitor molecules, which forms a less permeable layer. researchgate.net

Table 2: EIS Data for a Similar Compound (DCMTP) on AISI 321 Stainless Steel in 1.0 M HCl

| Inhibitor Conc. (M) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%P) |

|---|---|---|---|

| 0 (Blank) | 62 | 145 | - |

| 1 x 10⁻⁴ | 102 | 110 | 39 |

| 2 x 10⁻⁴ | 135 | 95 | 54 |

| 4 x 10⁻⁴ | 170 | 80 | 64 |

| 8 x 10⁻⁴ | 225 | 65 | 72 |

Data derived from studies on 4,6-dichloro-2-(methylthio)pyrimidine, a structurally similar compound. electrochemsci.org

To visually confirm the protective action of the inhibitor, surface analysis techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are employed.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface morphology. azom.com In the absence of an inhibitor, a metal surface exposed to a corrosive acid typically shows significant damage, such as pitting and a rough, uneven texture. researchgate.net In contrast, the surface of a metal treated with an effective inhibitor like a pyrimidine derivative appears much smoother and shows significantly less corrosion damage. qu.edu.iqresearchgate.net This provides direct visual evidence of the formation of a protective film on the surface.

Energy Dispersive X-ray Spectroscopy (EDX): EDX is used in conjunction with SEM to determine the elemental composition of the surface. qu.edu.iq When a metal surface is analyzed after being immersed in an inhibitor solution, EDX spectra can detect the presence of elements from the inhibitor molecule (such as Carbon, Nitrogen, and Chlorine in the case of this compound). This confirms that the inhibitor molecules have adsorbed onto the surface, forming the protective layer responsible for the observed corrosion inhibition. researchgate.net

Exploration of Supramolecular Assemblies and Advanced Material Precursors

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. tandfonline.com Pyrimidine derivatives are excellent candidates for constructing such assemblies due to their inherent structural features.

The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors, while the aromatic rings (both the pyrimidine and the phenyl group) can participate in π–π stacking interactions. tandfonline.comtandfonline.com These directional and specific interactions can guide the self-assembly of individual molecules into complex, well-defined architectures like chains, sheets, or three-dimensional networks. nih.govacs.org

While specific studies on the supramolecular assemblies of this compound are not extensively documented, the principles derived from related pyrimidine structures are applicable. For example, co-crystals of other pyrimidine derivatives have been designed and synthesized, where hydrogen bonds and π-stacking interactions dictate the final crystal packing. tandfonline.comtandfonline.com The formation of complex, flower-shaped supramolecular structures from pyrimido[4,5-d]pyrimidine nucleosides demonstrates the potential for pyrimidine cores to generate intricate and hierarchical materials. nih.gov The ability to form such organized structures makes this compound a promising precursor for the development of advanced materials, including functional co-crystals, liquid crystals, and porous organic frameworks.

Q & A

Q. What are the optimal synthetic routes for preparing 4,6-Dichloro-2-(p-ethylphenyl)pyrimidine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of hydroxyl groups in pyrimidine precursors. For example, 4,6-Dihydroxy-2-methylpyrimidine undergoes chlorination using POCl₃ or PCl₅ under reflux conditions to introduce chlorine atoms at positions 4 and 6 . The p-ethylphenyl group can be introduced via Suzuki-Miyaura coupling or Ullmann-type reactions using halogenated pyrimidine intermediates and p-ethylphenylboronic acid. Ensure inert atmosphere (N₂/Ar) and catalytic systems (e.g., Pd(PPh₃)₄) for cross-coupling efficiency. Purity is verified via HPLC (≥98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, chemical-resistant goggles, and N95 mask .

- Ventilation : Use fume hoods for weighing and reactions; avoid skin contact due to potential irritation (H315/H319) .

- Waste Disposal : Segregate halogenated waste; consult certified hazardous waste handlers for incineration or neutralization .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for derivatizing this pyrimidine scaffold?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for chlorination or coupling reactions. Focus on bond dissociation energies (BDEs) of C–Cl and C–C bonds to predict reactivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Adjust temperature/pressure parameters based on simulated activation barriers .

- Docking Studies : If targeting biological activity, dock the compound into protein active sites (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ data .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., 4,6-Dichloro-2-(methylsulfonyl)pyrimidine ).

- Variable Testing : Re-run spectra under identical conditions (solvent, temperature, concentration) to isolate discrepancies.

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm peak assignments in complex spectra .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Stabilization : Protect reactive sites (e.g., NH groups via Boc protection) during coupling steps .

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency. For example, Pd(OAc)₂ with XPhos ligand improves aryl coupling yields by 15–20% .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Enzyme Assays : Use ADP-Glo™ Kinase Assay to measure inhibition of target kinases (e.g., EGFR, VEGFR). Include positive controls (e.g., staurosporine) .

- Cellular Uptake Studies : Radiolabel the compound with ¹⁴C or ³H; measure intracellular concentration via scintillation counting in cancer cell lines .

- Resistance Profiling : Serial dilution in resistant vs. wild-type cell lines to identify mutation-specific efficacy (e.g., T790M in EGFR) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism. Report IC₅₀ with 95% confidence intervals .

- ANOVA with Tukey’s Test : Compare multiple treatment groups; significance threshold: p <0.05 .

- QC Criteria : Exclude outliers exceeding ±2 SD from the mean in triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.